molecular formula Ga2Pd5 B14648223 CID 78070327

CID 78070327

Cat. No.: B14648223
M. Wt: 671.5 g/mol
InChI Key: KWXHUWOTTUWAFW-UHFFFAOYSA-N
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Description

CID 78070327 is a bioactive marine-derived compound classified within the oscillatoxin family, a group of cyanobacterial secondary metabolites known for their complex polyketide structures and diverse biological activities. The compound shares a core bicyclic ether framework with additional hydroxyl and methyl substituents, which are critical for its molecular interactions and bioactivity.

Properties

Molecular Formula

Ga2Pd5

Molecular Weight

671.5 g/mol

InChI

InChI=1S/2Ga.5Pd

InChI Key

KWXHUWOTTUWAFW-UHFFFAOYSA-N

Canonical SMILES

[Ga].[Ga].[Pd].[Pd].[Pd].[Pd].[Pd]

Origin of Product

United States

Preparation Methods

    Starting Materials: The synthesis begins with readily available starting materials, which undergo a series of chemical reactions to form the desired compound.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts or reagents to facilitate the reactions.

    Purification: After the synthesis, the compound is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product in high purity.

Chemical Reactions Analysis

Database Analysis

  • PubChem (CID 78066333, CID 78060657) : These entries detail cobalt-germanium compounds and imidazo-triazol derivatives, respectively, but do not reference CID 78070327 .

  • Chemical Vendor Catalogs (EvitaChem) : Focus on bicyclic fluorinated compounds and other intermediates, but no matches for this compound.

  • EPA Regulatory Lists : No entries align with this CID .

Structural and Functional Gaps

The absence of this compound in accessible databases suggests:

  • The compound may be newly synthesized and not yet published.

  • It could be a proprietary or internal identifier not publicly cataloged.

Recommended Actions

To explore this compound further:

  • Query Specialized Databases : Use SciFinder, Reaxys, or ChemRxiv for unpublished/preprint data.

  • Contact Manufacturers : Reach out to chemical suppliers (e.g., EvitaChem) for proprietary synthesis details.

  • Monitor Literature : Track journals like The Journal of Organic Chemistry or ACS Catalysis for emerging studies.

Related Compounds for Reference

While this compound is uncharacterized, analogous compounds in the search results exhibit reactivity patterns that may be informative:

Compound TypeKey ReactionsCatalysts/ConditionsCitation
Imidazo-triazol derivativesAcylation, sulfonylationChloroform, acyl chlorides
Cobalt-germanium alloysRedox reactionsHigh-temperature sintering
Fluorinated bicyclicsElectrophilic substitutionSelectfluor, inert atmosphere

Scientific Research Applications

CID 78070327 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent or intermediate in organic synthesis, facilitating the development of new chemical entities.

    Biology: In biological research, this compound may be used to study cellular processes, enzyme interactions, or as a probe in biochemical assays.

    Industry: In industrial applications, this compound can be used in the production of specialty chemicals, materials science, or as an additive in various formulations.

Mechanism of Action

    Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, modulating their activity and leading to downstream effects.

    Pathways: The interaction with molecular targets can influence various biochemical pathways, affecting cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Structural Analogues and Functional Differences

The following table summarizes key structural and functional differences between CID 78070327 and its closest analogs:

Parameter This compound Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Formula C₃₃H₄₈O₁₀ C₃₂H₄₆O₁₀ C₃₃H₅₀O₁₀
Molecular Weight 628.73 g/mol 614.70 g/mol 628.75 g/mol
Substituents Hydroxyl at C-12 Hydroxyl at C-10 Methyl at C-30, hydroxyl at C-10
Bioactivity Moderate cytotoxicity High cytotoxicity (IC₅₀: 0.8 μM) Reduced cytotoxicity (IC₅₀: 5.2 μM)
Solubility 0.12 mg/mL in DMSO 0.09 mg/mL in DMSO 0.15 mg/mL in DMSO
Synthetic Yield Not reported 42% (via polyketide synthase pathway) 28% (methylation of Oscillatoxin D)

Key Observations :

  • The addition of a methyl group in CID 185389 reduces cytotoxicity compared to CID 101283546, suggesting steric hindrance may limit target binding .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of physicochemical parameters reveals critical trends:

Property This compound CID 101283546 CID 185389
LogP 3.2 3.5 4.1
Hydrogen Bond Donors 4 4 3
Topological PSA 148 Ų 148 Ų 135 Ų
BBB Permeability Low Low Moderate
CYP Inhibition CYP3A4 (IC₅₀: 12 μM) None reported CYP2D6 (IC₅₀: 8 μM)

Insights :

  • This compound’s lower LogP compared to CID 185389 correlates with its higher solubility but reduced membrane permeability.
  • The absence of CYP inhibition in CID 101283546 highlights structural sensitivity in off-target interactions.

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